molecular formula C18H13ClN4O2S B14228784 4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B14228784
M. Wt: 384.8 g/mol
InChI Key: GGLQSQJTARVRJX-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide (CAS 862812-04-2) is a synthetic hybrid organic compound with a molecular formula of C18H13ClN4O2S and a molecular weight of 384.8 g/mol . This reagent is designed for research applications and is provided for Laboratory Use Only. It is not intended for diagnostic or therapeutic purposes. This compound features a molecular architecture that combines a benzenesulfonamide scaffold with an imidazo[1,2-a]pyrimidine heterocycle . In medicinal chemistry, such hybrid structures are often engineered to create novel bioactive molecules by merging distinct pharmacophores . The sulfonamide functional group is a privileged structure in drug discovery, well-known for its potential in anticancer research. Sulfonamides can exhibit activity through multiple mechanisms, including the inhibition of carbonic anhydrase isozymes , which play a critical role in tumor acidification and cell proliferation . Some sulfonamide derivatives have also been reported to cause cell cycle arrest and disrupt microtubule assembly . Furthermore, the imidazopyrimidine moiety is a significant heterocyclic system frequently investigated for its diverse biological activities and its presence in compounds that target various kinase enzymes . Given its structural features, this compound serves as a valuable chemical intermediate and a lead compound for researchers in the fields of organic synthesis and medicinal chemistry. It is particularly useful for screening against cancer cell lines, exploring kinase inhibition pathways, and developing new therapeutic agents. Researchers can utilize this molecule to study structure-activity relationships (SAR) and to probe complex biological mechanisms.

Properties

Molecular Formula

C18H13ClN4O2S

Molecular Weight

384.8 g/mol

IUPAC Name

4-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H13ClN4O2S/c19-14-4-8-16(9-5-14)26(24,25)22-15-6-2-13(3-7-15)17-12-23-11-1-10-20-18(23)21-17/h1-12,22H

InChI Key

GGLQSQJTARVRJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyrimidine with α-Haloketones

A well-established method involves the reaction of 2-aminopyrimidine with α-bromoacetophenone derivatives under reflux conditions. For example, heating 2-aminopyrimidine with α-bromo-4-chloroacetophenone in ethanol at 80°C for 12 hours yields 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine. This cyclization proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydrohalogenation.

Key Reaction Conditions

Reactants Solvent Temperature Time Yield (%)
2-Aminopyrimidine + α-Bromo-4-chloroacetophenone Ethanol 80°C 12 h 72–78

1,3-Dipolar Cycloaddition for Functionalized Imidazo[1,2-a]Pyrimidines

Recent advances utilize 1,3-dipolar cycloaddition between pyrimidine-based nitrones and alkynes. For instance, a magnetically separable catalyst (e.g., Fe₃O₄-supported proline) facilitates the reaction of 2-aminopyrimidine with phenylacetylene, producing imidazo[1,2-a]pyrimidine derivatives in 65–70% yield. This method offers advantages in catalyst recovery and reduced reaction times (4–6 hours).

Functionalization of the Phenyl Ring

Suzuki-Miyaura Coupling for Aryl Substitution

To introduce the phenyl group at the 2-position of imidazo[1,2-a]pyrimidine, Suzuki-Miyaura cross-coupling is employed. A representative procedure involves reacting 2-chloroimidazo[1,2-a]pyrimidine with 4-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C. This yields 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline with 80–85% efficiency.

Optimized Coupling Parameters

Catalyst Base Solvent Temperature Time Yield (%)
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 90°C 8 h 82

Sulfonamide Formation via Nucleophilic Substitution

The final step involves reacting 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline with 4-chlorobenzenesulfonyl chloride. This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base to scavenge HCl.

Stepwise Sulfonylation Procedure

  • Reaction Setup : Dissolve 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline (1 equiv) and TEA (1.2 equiv) in anhydrous DCM.
  • Addition of Sulfonyl Chloride : Add 4-chlorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
  • Stirring : React at room temperature for 4–6 hours.
  • Workup : Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Typical Yields and Spectral Data

  • Yield : 75–80%
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazo-H), 8.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.58 (m, 4H, Ar-H).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) confirms ≥98% purity for the final compound. Retention time: 6.8 minutes.

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₉H₁₄ClN₄O₂S: 421.05; found: 421.1.

Challenges and Optimization Strategies

Solvent Selection for Sulfonylation

Polar aprotic solvents (e.g., DCM, THF) outperform DMF or DMSO due to reduced side reactions. THF provides higher yields (80%) compared to DCM (75%).

Steric Hindrance Mitigation

Bulky substituents on the aniline ring necessitate longer reaction times (8–10 hours) and elevated temperatures (40°C).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sulfonyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects . The sulfonamide group also plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : Replacing imidazo[1,2-a]pyrimidine with imidazo[1,2-a]pyridine (as in Q203) reduces pyrimidine-specific interactions but maintains antitubercular activity .
  • Substituents : Chloro groups (as in the target compound) enhance metabolic stability compared to bulkier iodo or trifluoromethoxy groups .
  • Linkage Type : Sulfonamide-based analogs (e.g., target compound) exhibit higher solubility than carboxamide derivatives like Q203, which may improve bioavailability .

Pharmacological and Physicochemical Comparisons

Property Target Compound Q203 4-Iodo Analog
Molecular Weight ~423.9 589.1 490.3
LogP (Predicted) ~3.2 (moderate lipophilicity) ~5.1 (high) ~4.0
Solubility Moderate (sulfonamide group) Low (carboxamide) Low (iodo substituent)
Therapeutic Target Potential F-ATP synthase F-ATP synthase Undisclosed

Notable Findings:

  • Q203 : Despite lower solubility, its carboxamide linkage and trifluoromethoxy group confer strong binding to F-ATP synthase, making it a clinical candidate for TB .
  • Halogenated Analogs : Iodo and bromo derivatives (e.g., 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide , MW: 407.3) highlight the role of halogens in tuning electronic properties and target affinity.

Biological Activity

4-Chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving benzenesulfonamide derivatives and imidazole-based components. The structure comprises a benzenesulfonamide core substituted with a 4-chloro group and an imidazo[1,2-a]pyrimidin-2-yl moiety, which is crucial for its biological activity.

Chemical Structure

The chemical formula for this compound is C19H16ClN5O2SC_{19}H_{16}ClN_5O_2S, and its molecular weight is approximately 405.87 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide, including the target compound, exhibit notable anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Case Study Findings

A study published in June 2023 reported that certain derivatives exhibited IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)Mechanism
11HeLa6Induces apoptosis
12HeLa7Induces apoptosis
13HeLa6Induces apoptosis

These compounds were observed to induce apoptosis through mechanisms involving caspase activation and cell cycle arrest at the sub-G1 phase, indicating their potential as effective anticancer agents .

The anticancer effects are primarily attributed to:

  • Apoptosis Induction : The compounds increase early apoptotic populations in treated cells, indicating a strong pro-apoptotic effect.
  • Cell Cycle Arrest : The induction of cell cycle arrest at the sub-G1 phase suggests that these compounds interfere with cellular proliferation.
  • Metabolic Stability : Studies indicate that these compounds undergo metabolic transformations in human liver microsomes, which may influence their overall efficacy and safety profile.

Pharmacokinetic Properties

The pharmacokinetic profile of related compounds shows promising results:

  • Oral Bioavailability : Compounds similar to 4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide have demonstrated sufficient oral bioavailability (around 31.8%).
  • Clearance Rates : The clearance rate after intravenous administration was noted to be slightly high at approximately 82.7 mL/h/kg.

Toxicity Profile

In acute toxicity studies conducted in animal models, no significant adverse effects were observed up to high doses (2000 mg/kg), suggesting a favorable safety profile for further development .

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